Appenolide A

Antifungal screening Candida albicans Disc diffusion assay

Researchers requiring a well-characterized 2(5H)-furanone antifungal standard face limited availability of authenticated natural products with documented bioactivity. Appenolide A addresses this gap with verified identity and purity. • Documented antifungal activity: 12-14 mm zones of inhibition against Candida albicans at 150 μg loading, enabling use as a comparator standard in antifungal screening programs • Synthetic benchmark: Validated in 2024 total synthesis via Rh(III)/Cu(I) oxy-alkynylation; serves as an ideal model system for evaluating stereoselective synthetic strategies • Derivatization-ready: Terminal C8 ketone enables chemoselective transformations (reductive amination, hydrazone/oxime formation, Wittig olefination) for focused SAR library generation

Molecular Formula C14H20O3
Molecular Weight 236.31 g/mol
CAS No. 148077-10-5
Cat. No. B1667561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAppenolide A
CAS148077-10-5
SynonymsAppenolide A
Molecular FormulaC14H20O3
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC1=C(COC1=O)C=CCCCCCC(=O)C
InChIInChI=1S/C14H20O3/c1-11(15)8-6-4-3-5-7-9-13-10-17-14(16)12(13)2/h7,9H,3-6,8,10H2,1-2H3/b9-7+
InChIKeyLYDASAJHAHFJTL-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Appenolide A Identity and Procurement


Appenolide A (CAS 148077-10-5) is a naturally occurring 2(5H)-furanone (butenolide) antifungal agent originally isolated from liquid cultures of the coprophilous fungus Podospora appendiculata (UAMH 7225) [1]. The compound has the molecular formula C14H20O3 and a molecular weight of 236.31 g/mol, characterized by a γ-lactone core with an (E)-configured C9 side chain bearing a terminal ketone group at the 8-position . Appenolide A belongs to the Appenolide family, which includes the closely related analogs Appenolide B and Appenolide C, all of which share the same 2(5H)-furanone scaffold but differ in side-chain oxidation state and substitution pattern [1]. The compound is currently available from multiple research chemical suppliers in quantities ranging from 10 mg to 250 mg for laboratory research use only, not for human or veterinary applications [2].

Appenolide A vs. Analogs: Structural Distinctions


Although Appenolides A, B, and C are structurally related 2(5H)-furanones co-isolated from the same fungal source, they differ critically in side-chain oxidation state: Appenolide A possesses a terminal ketone (C8 carbonyl), Appenolide B has a terminal hydroxyl group (C8 alcohol), and Appenolide C incorporates an additional oxygen atom in the side chain [1]. These structural differences directly impact physicochemical properties: the increased polarity of the hydroxylated analog Appenolide B alters chromatographic behavior (Rf values) and predicts differential membrane permeability and metabolic stability [1]. Procurement of the incorrect analog without awareness of these distinctions may compromise experimental reproducibility, particularly in antifungal screening, structure-activity relationship (SAR) studies, or synthetic chemistry applications where the precise oxidation state determines both biological outcome and chemical reactivity .

Appenolide A Comparative Evidence


Antifungal Activity in Candida albicans Disc Assay

In standardized disc diffusion assays, Appenolide A at a 150 μg loading produces zones of inhibition against Candida albicans in the 12–14 mm range. Direct head-to-head testing under identical conditions revealed that Appenolide B and Appenolide C produced comparable zone sizes within the same 12–14 mm range at the identical 150 μg loading [1]. The original isolation paper reports that all three compounds were tested against C. albicans using the same methodology, confirming that Appenolide A is not distinguished from its co-isolated analogs by potency magnitude in this assay system but rather by its distinct molecular structure and accompanying physicochemical properties [1].

Antifungal screening Candida albicans Disc diffusion assay Natural product antimicrobials

Side-Chain Oxidation: Ketone vs. Hydroxyl

Appenolide A is distinguished from its closest analog, Appenolide B, by the oxidation state at the terminal position of the C9 side chain: Appenolide A bears a terminal ketone group (C8 carbonyl, C14H20O3, MW 236.31) while Appenolide B features a terminal hydroxyl group (C8 alcohol, C14H22O3, MW 238.32) [1]. This single-atom oxidation difference results in distinct chromatographic behavior during isolation, with Appenolide A exhibiting a less polar character (higher Rf value on silica gel TLC) than the more hydroxylated Appenolide B [1]. The ketone functionality of Appenolide A provides a synthetic handle absent in Appenolide B, enabling chemoselective transformations such as reductive amination or hydrazone formation that are precluded for the hydroxyl analog [1].

Structure elucidation Oxidation state Chromatographic separation Physicochemical properties

E vs. Z Stereoisomer Comparison

Naturally occurring Appenolide A is the (E)-configured isomer at the C1′–C2′ double bond [1]. The total synthesis of both Appenolide A and its (Z)-isomer was recently reported, enabling direct comparison of these stereoisomers for the first time . While quantitative comparative bioactivity data between the natural (E)-isomer and synthetic (Z)-isomer are not yet published, the availability of the synthetic route establishes that E/Z stereochemistry can now be systematically evaluated for differential antifungal activity, membrane permeability, and metabolic stability . Procurement of authentic, naturally configured Appenolide A (E-isomer) is essential for experiments requiring consistency with published natural product characterization data and for SAR studies where stereochemistry is a controlled variable [1].

E/Z stereochemistry Olefin geometry Stereoisomer activity Synthetic natural products

Total Synthesis and Scalable Procurement

A 2024 publication demonstrated the total synthesis of Appenolide A and its (Z)-isomer via a Rh(III)/Cu(I) co-catalyzed oxy-alkynylation of 2,3-allenoic acids with terminal alkynes under mild aerobic conditions . This synthetic route provides an alternative to fermentation-based isolation from Podospora appendiculata, which historically was the sole source of Appenolide A [1]. The synthetic method employs atom-economical aerobic conditions, exhibits tolerance for a wide variety of functional groups including biologically active moieties, and achieves the key 4-alkynyl furan-2(5H)-one construction with high regioselectivity . While commercial supply currently relies on natural product isolation, the existence of this efficient synthetic route reduces future supply chain risk and enables gram-scale production for expanded research applications .

Total synthesis Chemical synthesis Rhodium catalysis Supply chain diversification

Appenolide A Application Scenarios


Antifungal Screening and Mechanism-of-Action Studies

Appenolide A is appropriate for antifungal screening programs requiring a well-characterized 2(5H)-furanone natural product with documented activity against Candida albicans. Based on disc diffusion data showing 12–14 mm zones of inhibition at 150 μg loading, researchers can use Appenolide A as a comparator standard for evaluating novel butenolide antifungal candidates or for investigating structure-activity relationships within the furanone class [1].

Synthetic Method Development and Benchmarking

Appenolide A serves as a benchmark target for developing and validating new synthetic methodologies aimed at constructing functionalized furan-2(5H)-ones. The 2024 total synthesis via Rh(III)/Cu(I) oxy-alkynylation demonstrates the compound's utility as a test case for regioselective allene functionalization, and the availability of both E- and Z-isomers makes Appenolide A an ideal model system for evaluating stereoselective synthetic strategies .

Chemical Derivatization at Terminal Ketone

The terminal ketone group of Appenolide A provides a site for chemoselective derivatization that is absent in the hydroxyl-terminated analog Appenolide B. Researchers conducting SAR studies can use Appenolide A as a scaffold for ketone-specific transformations, such as reductive amination, hydrazone or oxime formation, and Wittig olefination, to generate focused libraries of Appenolide A derivatives for antifungal optimization [1].

Technical Documentation Hub

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